molecular formula C10H10N2O3S B1621210 4,5-diaminonaphthalene-1-sulfonic Acid CAS No. 6362-18-1

4,5-diaminonaphthalene-1-sulfonic Acid

Cat. No.: B1621210
CAS No.: 6362-18-1
M. Wt: 238.27 g/mol
InChI Key: DKIDDWUQCDKOEN-UHFFFAOYSA-N
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Description

4,5-Diaminonaphthalene-1-sulfonic acid is an aromatic amine derivative with the molecular formula C10H10N2O3S. It is a naphthalene-based compound featuring two amino groups at the 4 and 5 positions and a sulfonic acid group at the 1 position. This compound is primarily used as an intermediate in the synthesis of dyes and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diaminonaphthalene-1-sulfonic acid typically involves the following steps :

    Sulfonation: 1-Nitronaphthalene is sulfonated with oleum at 20°C to introduce the sulfonic acid group.

    Nitration: The sulfonated mass is then nitrated at 35°C.

    Reduction: The nitrated product is reduced using iron powder under slightly acidic conditions.

    Isolation: After the removal of iron residues, the product is isolated by acidifying and salting out, yielding this compound in approximately 40% yield.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Diaminonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and acidic conditions are typically used for reduction.

    Substitution: Sulfonamide formation often involves reagents like chlorosulfonic acid and amines.

Major Products

    Oxidation: Nitro derivatives of naphthalene.

    Reduction: Corresponding amines.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

4,5-Diaminonaphthalene-1-sulfonic acid has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic amines.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-diaminonaphthalene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and participate in nucleophilic substitution reactions, while the sulfonic acid group can enhance solubility and reactivity. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diaminonaphthalene-1-sulfonic acid: Similar structure but with amino groups at the 5 and 6 positions.

    4-Aminonaphthalene-1-sulfonic acid: Contains only one amino group at the 4 position.

Uniqueness

4,5-Diaminonaphthalene-1-sulfonic acid is unique due to the presence of two amino groups at adjacent positions, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it particularly valuable in the synthesis of complex organic molecules and dyes.

Properties

IUPAC Name

4,5-diaminonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5H,11-12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIDDWUQCDKOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)N)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365464
Record name 4,5-diaminonaphthalene-1-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6362-18-1
Record name 4,5-diaminonaphthalene-1-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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